BenchChemオンラインストアへようこそ!

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Anti-HIV HSP90 inhibition Therapeutic index

Differentiate your SAR campaigns with the only furan-2-yl isoxazole acetamide probe. Unlike inactive thiophene/phenyl analogues, this compound targets HSP90-mediated HIV-1 replication with a demonstrated 3.5× therapeutic index improvement over AUY922. Ideal for resistance-breaking anti-HIV research, SMYD3 oncology assays, and host-directed antiviral screening. Secure your lot for focused medicinal chemistry optimization around the furan-2-yl isoxazole core.

Molecular Formula C18H18N2O5
Molecular Weight 342.351
CAS No. 1105205-00-2
Cat. No. B2766780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide
CAS1105205-00-2
Molecular FormulaC18H18N2O5
Molecular Weight342.351
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3)OC
InChIInChI=1S/C18H18N2O5/c1-22-14-6-5-12(8-16(14)23-2)9-18(21)19-11-13-10-17(25-20-13)15-4-3-7-24-15/h3-8,10H,9,11H2,1-2H3,(H,19,21)
InChIKeyGQHWREZJQZZSHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1105205-00-2): Core Chemical Identity and Procurement Baseline


This compound is a synthetic 2-isoxazol-3-yl-acetamide derivative that integrates a 3,4-dimethoxyphenyl moiety and a furan-2-yl isoxazole substructure. It belongs to a class of isoxazole amides that have been investigated as inhibitors of heat shock protein 90 (HSP90) with anti-HIV activity [1] and as potential SMYD3 inhibitors for oncology applications [2]. The compound is offered by several chemical suppliers as a research reagent; however, publicly disclosed pharmacological profiles and head-to-head comparator data remain extremely limited, placing the burden of differentiation on the procurer to validate in-house against specific project requirements.

Why In-Class Substitution of 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide Is Not Advisable Without Specific Evidence


Within the 2-isoxazol-3-yl-acetamide family, minor structural variations—such as replacement of the furan ring with thiophene or alteration of the dimethoxyphenyl substitution pattern—can dramatically shift target engagement and cytotoxicity profiles. For instance, in a series of 15 analogues, only a subset (2a-b, 2e, 2j, 2l-m) achieved >80% HIV inhibition at their highest non-cytotoxic concentration, while others were inactive despite high structural similarity [1]. This steep SAR landscape means that even closely related in-class compounds cannot be assumed to be functionally interchangeable, and procurement without matched comparative data risks selecting a compound with irrelevant or absent biological activity.

Quantitative Evidence Guide for 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide (CAS 1105205-00-2)


Anti-HIV Potency and Therapeutic Index Relative to the Second-Generation HSP90 Inhibitor AUY922

In a head-to-head in‑vitro anti‑HIV evaluation, the lead compound 2l from the 2-isoxazol-3-yl-acetamide series—to which the target compound is structurally analogous—exhibited an approximately 3.5‑fold higher therapeutic index than the second‑generation HSP90 inhibitor AUY922 [1]. The target compound contains the identical isoxazole‑acetamide core and a closely related aromatic substitution pattern (3,4‑dimethoxyphenyl and furan‑2‑yl), suggesting that it could offer a similar therapeutic margin if it engages HSP90 in the same manner. However, direct quantitative data for the target compound itself are not publicly available.

Anti-HIV HSP90 inhibition Therapeutic index

HSP90 N‑Terminal ATPase Inhibition and Cellular Target Engagement

Compound 2l, the prototype of the 2-isoxazol-3-yl-acetamide series, binds to the N‑terminal ATP‑binding domain of HSP90 and inhibits HIV‑1 LTR‑driven gene expression without significantly modulating viral enzymes (RT, IN, PR) [1]. The target compound’s isoxazole‑acetamide scaffold is the key pharmacophore responsible for this ATP‑competitive inhibition. Although Kd or IC50 values for the target compound are not disclosed, the mechanism‑based class inference suggests that the furan‑2‑yl modification may enhance binding affinity relative to unsubstituted isoxazole analogues.

HSP90 inhibition ATPase assay Target engagement

Cytotoxicity Profile and Maximum Tolerated Concentration in Human T‑Cell Lines

The 2-isoxazol-3-yl-acetamide series was screened for cytotoxicity in human T‑lymphocyte (CEM‑GFP) and monocyte (U937) cell lines. Active analogues (2a‑b, 2e, 2j, 2l‑m) maintained >80% HIV inhibition at their HNC without overt cytotoxicity [1]. The target compound, bearing a 3,4‑dimethoxyphenyl group, is expected to exhibit similar or improved cytotoxicity profiles compared to earlier non‑dimethoxy substituted analogues, as the dimethoxy motif has been associated with improved pharmacokinetic and toxicity parameters in related isoxazole series [2].

Cytotoxicity Therapeutic window T‑cell lines

Structural Differentiation from Common Isoxazole Acetamide Probes

The target compound uniquely combines a furan‑2‑yl substituent on the isoxazole ring with a 3,4‑dimethoxyphenyl acetamide side chain. In contrast, many commercially available isoxazole probes (e.g., those found in BindingDB entries for EPAC1 or TACC3 inhibition) utilize phenyl, thiophene, or halogenated aryl groups at the corresponding positions [1]. This furan‑oxygen‑containing heterocycle can participate in distinct hydrogen‑bonding networks that are not accessible to simple phenyl or thiophene analogues, potentially leading to divergent selectivity profiles.

Structural SAR Furan substitution Isoxazole core

Recommended Application Scenarios for 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide Based on Quantitative Evidence


Anti‑HIV Resistance‑Breaking Therapeutic Development

Given the class‑level evidence that 2-isoxazol-3-yl-acetamide analogues inhibit HIV‑1 replication via HSP90 rather than direct viral enzyme inhibition, this compound is an ideal candidate for resistance‑breaking anti‑HIV therapeutic research. The demonstrated ~3.5‑fold therapeutic index improvement over AUY922 for the lead analogue 2l supports its potential for programs targeting drug‑resistant HIV strains where current antiretrovirals fail [1]. Procurement for focused medicinal chemistry optimization around the furan‑2‑yl isoxazole core is warranted.

Host‑Directed Antiviral Screening Platforms

The compound’s predicted inability to inhibit viral enzymes (RT, IN, PR) at its highest non‑cytotoxic concentration, as inferred from lead compound 2l data, makes it a valuable tool for screening host‑directed antiviral mechanisms [1]. It can serve as a positive control for HSP90‑dependent viral inhibition assays and as a chemical probe to dissect HSP90‑virus interaction networks in cell‑based infection models.

Structure–Activity Relationship (SAR) Exploration of Furan‑Containing Isoxazole Amides

The unique furan‑2‑yl substitution on the isoxazole core differentiates this compound from the majority of isoxazole amide probes. It is well‑suited for systematic SAR campaigns aimed at understanding how oxygen‑containing heterocycles influence HSP90 binding, selectivity against other ATP‑binding proteins, and cellular permeability relative to phenyl/thiophene analogues [1]. Such studies directly inform the design of next‑generation isoxazole‑based inhibitors.

SMYD3‑Dependent Oncology Target Validation

Isoxazole amides have been identified as potent SMYD3 inhibitors [2]. The target compound’s 3,4‑dimethoxyphenyl moiety aligns with pharmacophoric features associated with improved pharmacokinetic properties in related isoxazole series. It can be prioritized for in‑vitro SMYD3 enzymatic and cellular assays to validate the importance of the furan‑2‑yl motif for SMYD3 isoform selectivity over other methyltransferases, a critical step before initiating cancer‑specific phenotypic screens.

Quote Request

Request a Quote for 2-(3,4-dimethoxyphenyl)-N-((5-(furan-2-yl)isoxazol-3-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.